molecular formula C8H7BrFIO B14767265 1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene

1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene

Cat. No.: B14767265
M. Wt: 344.95 g/mol
InChI Key: UEVLTTUWKFJPDD-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H7BrFIO. It is a halogenated benzene derivative, featuring bromine, fluorine, iodine, and an ethoxy group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and ethoxylation reactions. One common method involves the following steps:

    Halogenation: Starting with a benzene derivative, bromination and iodination are carried out using bromine and iodine reagents, respectively, under controlled conditions.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using an ethylating agent such as ethyl bromide in the presence of a base like sodium ethoxide.

    Fluorination: Fluorination is achieved using a fluorinating agent such as potassium fluoride or cesium fluoride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common due to the presence of halogens.

    Coupling Reactions: It participates in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in anhydrous conditions.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like triethylamine or potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, products can include various substituted benzene derivatives.

    Coupling Products: Formation of biaryl compounds, alkynes, and alkenes through cross-coupling reactions.

Scientific Research Applications

1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene is utilized in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene involves its reactivity towards various chemical reagents. The presence of multiple halogens and an ethoxy group allows for selective reactions at different positions on the benzene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in complex reaction pathways involving intermediate species.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-ethoxy-2-fluoro-4-iodobenzene
  • 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene
  • 1-Bromo-4-fluoro-2-iodobenzene
  • 4-Fluoroiodobenzene

Uniqueness

1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The combination of bromine, fluorine, iodine, and an ethoxy group on the benzene ring makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.

Properties

Molecular Formula

C8H7BrFIO

Molecular Weight

344.95 g/mol

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-4-iodobenzene

InChI

InChI=1S/C8H7BrFIO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3

InChI Key

UEVLTTUWKFJPDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)I)Br

Origin of Product

United States

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